molecular formula C15H24N4O3S B2630630 1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 2034337-16-9

1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2630630
CAS No.: 2034337-16-9
M. Wt: 340.44
InChI Key: VYKPKRXOYVRIKM-UHFFFAOYSA-N
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Description

1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with a cyclopentanecarbonyl group and a pyrazole sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 1-methyl-1H-imidazole-4-sulfonyl chloride
  • 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is unique due to its combination of a diazepane ring with both a cyclopentanecarbonyl group and a pyrazole sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

1-Cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a cyclopentanecarbonyl and a pyrazole sulfonyl moiety, which are critical for its biological activity. Its molecular formula is C13H16N4O2S, and it possesses a molecular weight of approximately 284.36 g/mol.

Research indicates that the compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Its structure suggests potential interactions with protein targets that modulate kinase activity, particularly myosin-light-chain kinase (MLCK) . This inhibition can lead to altered cellular functions such as muscle contraction and cell motility.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of MLCK, which plays a vital role in muscle contraction and cellular motility. By inhibiting this enzyme, the compound may reduce the invasive properties of certain cancer cells .

Study 1: In Vitro Anticancer Activity

A study published in Cancer Research evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting high potency compared to standard chemotherapeutic agents. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

Study 2: Enzyme Kinetics

Another investigation focused on the kinetic parameters of MLCK inhibition by the compound. The study reported a competitive inhibition model with a Ki value indicating strong binding affinity to the enzyme's active site . This finding supports its potential as a therapeutic agent targeting muscle-related pathologies and cancer metastasis.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generationCancer Research
MLCK InhibitionCompetitive inhibitionJournal of Enzyme Inhibition

Properties

IUPAC Name

cyclopentyl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-17-12-14(11-16-17)23(21,22)19-8-4-7-18(9-10-19)15(20)13-5-2-3-6-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPKRXOYVRIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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